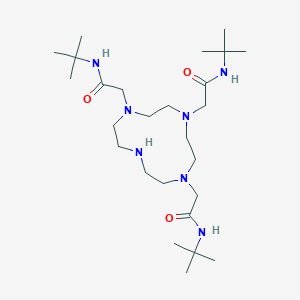

2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

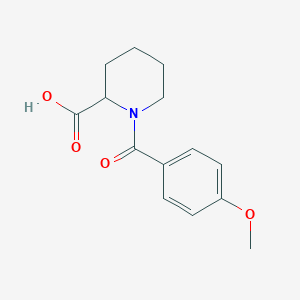

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” is a complex organic compound that belongs to the class of macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Similar compounds, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), are known to be used for radiolabeling of bioconjugates by chelating radioisotopes .

Mode of Action

Dota, a related compound, can be activated with n-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy . It can form complexes with gadolinium for application as MRI contrast agents .

Biochemical Pathways

Metal complexes of dota-peptide conjugates can be used as therapeutic radiopharmaceuticals , suggesting that the compound may interact with specific biochemical pathways related to the targeted therapy.

Result of Action

The formation of highly fluorescent, oil-blind, and optically detectable complexes at the paper surface has been reported , indicating potential applications in fluorescence imaging.

Action Environment

The compound’s fluorescence detection capability is reported to be effective even in the presence of crude oil contamination , suggesting that it may be robust against certain environmental challenges.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific biochemical context and may involve both covalent and non-covalent binding .

Cellular Effects

It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide) vary with different dosages in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” typically involves the cyclization of linear precursors under specific conditions. The reaction often requires the use of protecting groups to ensure the correct formation of the macrocyclic structure. Common reagents include tert-butylamine and acetic anhydride, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps might include crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a new macrocyclic ligand with different functional groups.

Scientific Research Applications

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: Investigated for its potential use in biological imaging and as a drug delivery agent.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in catalysis and materials science for the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Cyclen: A similar macrocyclic ligand with four nitrogen atoms.

Cyclam: Another macrocyclic ligand with a similar structure but different substituents.

EDTA: A well-known chelating agent with multiple applications in chemistry and biology.

Uniqueness

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” is unique due to its specific structure and the presence of tert-butyl groups, which can influence its reactivity and stability. This makes it particularly valuable in applications where stability and specific interactions with metal ions are crucial.

Properties

IUPAC Name |

2-[4,7-bis[2-(tert-butylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53N7O3/c1-24(2,3)28-21(34)18-31-12-10-27-11-13-32(19-22(35)29-25(4,5)6)15-17-33(16-14-31)20-23(36)30-26(7,8)9/h27H,10-20H2,1-9H3,(H,28,34)(H,29,35)(H,30,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWNSLRTSUUVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC(C)(C)C)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2923568.png)

![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)

![(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2923574.png)

![N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide](/img/structure/B2923583.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)